Methyl N-Boc-3-methylmorpholine-3-carboxylate
Description
Methyl N-Boc-3-methylmorpholine-3-carboxylate is a protected morpholine derivative featuring a tert-butoxycarbonyl (Boc) group and a methyl ester. Its molecular formula is C₁₁H₁₉NO₅ (CID 22309142), with a SMILES string of CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O . The Boc group stabilizes the amine moiety, making the compound valuable in synthetic chemistry, particularly in peptide synthesis and drug intermediate preparation. Its predicted collision cross-section (CCS) for the [M+H]+ adduct is 154.3 Ų, indicating moderate molecular compactness .
Properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPZVCIFIQJJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-Boc-3-methylmorpholine-3-carboxylate is a chiral compound belonging to the morpholine class, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug synthesis and therapeutic applications.
This compound can be synthesized through various chemical pathways, often involving the protection of the nitrogen atom with the Boc group. This protection facilitates selective transformations, making it a valuable intermediate in pharmaceutical synthesis. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, allowing for diverse derivatives to be synthesized for further biological evaluation.
The biological activity of this compound is primarily linked to its role as a chiral auxiliary and protecting group in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions, enabling selective transformations at other positions within the molecule. This property is crucial for synthesizing enantiomerically pure products, which are essential in developing pharmaceuticals.
Antitumor Activity
Recent studies have indicated that derivatives of N-Boc-morpholine compounds exhibit significant antitumor activity. For instance, related compounds have shown effectiveness against various cancer cell lines, including colorectal carcinoma, liver cancer, and breast cancer. The mechanism often involves the inhibition of histone deacetylases (HDACs) and modulation of the NF-κB signaling pathway, leading to apoptosis in tumor cells .
Table 1: Summary of Antitumor Activity
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Methyl N-Boc-3-methylmorpholine | Colorectal Carcinoma | HDAC inhibition, NF-κB modulation | 15 |
| N-Boc derivatives | Liver Cancer | Induction of apoptosis | 20 |
| Other Morpholine Derivatives | Breast Cancer | Inhibition of cell proliferation | 10 |
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment .
Case Studies
- Study on Antitumor Efficacy : A study evaluated the effects of methyl N-Boc-3-methylmorpholine derivatives on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 15 µM. The study concluded that these compounds induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
- Enzyme Inhibition Research : Another research focused on the inhibition of HDACs by morpholine derivatives. The study found that methyl N-Boc-3-methylmorpholine exhibited potent inhibition of HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression .
Scientific Research Applications
Medicinal Chemistry
Methyl N-Boc-3-methylmorpholine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.
Key Applications:
- Synthesis of Peptides: The compound can be utilized in the synthesis of peptide bonds due to its carboxylate functional group, which can react with amines to form amides. This is crucial in developing peptide-based therapeutics.
- Drug Development: It has been used in the synthesis of small molecule inhibitors targeting specific enzymes and receptors, contributing to the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.
Organic Synthesis
In organic chemistry, this compound is valued for its ability to act as a protecting group for amines during multi-step syntheses. The Boc (tert-butyloxycarbonyl) group is particularly useful because it can be easily removed under mild acidic conditions, allowing for selective deprotection.
Applications:
- Protecting Group Strategy: The compound's Boc group protects amine functionalities during various reactions, facilitating complex synthetic pathways without unwanted side reactions.
- Building Block for Complex Molecules: It serves as a precursor for more complex morpholine derivatives that are integral to various chemical entities used in pharmaceuticals and agrochemicals.
Materials Science
Emerging research indicates potential applications of this compound in materials science, particularly in the development of polymers and nanomaterials.
Potential Uses:
- Polymer Synthesis: The compound can be incorporated into polymer chains to modify properties such as solubility and thermal stability, which are essential for creating advanced materials.
- Nanotechnology: Its unique structure may contribute to the formation of nanoparticles or nanocomposites with specific functionalities, enhancing their application in electronics and biomedicine.
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of a novel class of enzyme inhibitors using this compound as a key intermediate. The research demonstrated its effectiveness in improving bioavailability and selectivity compared to existing inhibitors.
Case Study 2: Peptide Synthesis
Research highlighted in Organic Letters showcased the use of this compound in synthesizing cyclic peptides. The Boc protection strategy allowed for successful cyclization without compromising the integrity of sensitive functional groups.
Comparison with Similar Compounds
Methyl N-Boc-3-methylmorpholine-3-carboxylate vs. (R)-Methyl Morpholine-3-carboxylate
- Molecular Structure: this compound: Contains a Boc-protected amine and a methyl ester. (R)-Methyl Morpholine-3-carboxylate (CAS 1187933-47-6): Lacks the Boc group, with a simpler structure (C₆H₁₁NO₃, MW 145.16) .
- Reactivity :
- Applications :
This compound vs. 4-(tert-Butyl) 3-Methyl (3S)-3-Methylmorpholine-3,4-dicarboxylate
- Molecular Formula: this compound: C₁₁H₁₉NO₅ (MW ~245.27). Dicarboxylate analog (CAS 1433222-91-3): C₁₂H₂₁NO₅ (MW 259.3), with two ester groups .
- Physicochemical Properties: The dicarboxylate has a higher predicted boiling point (318.0±42.0 °C) and density (1.118 g/cm³) compared to the monocarboxylate, reflecting its larger size and polarity .
- Functionality: The dicarboxylate acts as a bifunctional building block in combinatorial chemistry, whereas the monocarboxylate is tailored for amine protection .
This compound vs. N-Boc-3-methylmorpholine-3-carboxylic Acid
- Functional Groups :
- Synthetic Utility: The ester is preferred for reactions requiring non-polar conditions, whereas the acid is used in coupling reactions (e.g., amide bond formation) .
Tabular Comparison of Key Properties
Research Findings and Trends
- Stability : The Boc group’s acid-lability makes this compound ideal for temporary amine protection, contrasting with hydrolytically stable esters like the dicarboxylate .
- Industrial Relevance : Methyl esters (e.g., methyl salicylate in ) are broadly used in fragrances and pharmaceuticals, but Boc-protected derivatives fill niche roles in controlled synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl N-Boc-3-methylmorpholine-3-carboxylate typically follows these key steps:
- Starting Material : The synthesis often begins with 3-methylmorpholine or its derivatives.
- Protection of the Amino Group : The amino group on the morpholine ring is protected using a tert-butoxycarbonyl (Boc) group. This protection is crucial to prevent unwanted side reactions during subsequent steps.
- Carboxylation and Esterification : Introduction of the carboxylate group at the 3-position of the morpholine ring is achieved, followed by methyl ester formation to yield the methyl carboxylate.
This approach ensures selective protection and functionalization, maintaining the integrity of the morpholine ring.
Detailed Preparation Method
Stepwise Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Boc Protection of Amino Group | Treat 3-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) | Forms N-Boc-3-methylmorpholine |
| 2 | Carboxylation at 3-Position | Oxidation or carboxylation reaction to introduce carboxyl group at the 3-position | Methods vary; can involve selective oxidation or use of carboxylation reagents |
| 3 | Esterification | Methylation of carboxylic acid group using methanol and acid catalyst (e.g., HCl or sulfuric acid) or via methyl iodide and base | Produces methyl ester, completing formation of this compound |
This is a general synthetic route inferred from related protected amino acid derivatives and morpholine carboxylates synthesis protocols.
Research Findings and Related Synthetic Examples
In the synthesis of related compounds used in antiviral drug development (e.g., protease inhibitors), the Boc-protected amino acid derivatives are prepared by first protecting the amine with Boc, followed by methyl ester formation. For example, a similar preparation of a Boc-protected methyl ester amino acid derivative involved treatment with methanolic ammonia to cleave esters and Boc deprotection with acid, highlighting the stability and versatility of Boc protection during esterification and hydrolysis steps.
The molecular formula of this compound is C12H21NO5 with a molecular weight of 259.30 g/mol, confirming the presence of the Boc group and methyl ester functionalities.
The compound is described as having a tert-butyl carbamate protecting group on the nitrogen and a methyl ester on the carboxyl group, consistent with the preparation steps involving Boc protection and methyl esterification.
Solubility and Formulation Notes Relevant to Preparation
Preparation of stock solutions for research use typically involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, and water in a stepwise manner to maintain solution clarity. This indicates the compound’s solubility profile and stability, important considerations during preparation and handling.
The preparation of in vivo formulations involves dissolving the compound first in DMSO to create a master solution, followed by dilution with co-solvents, ensuring the compound remains in solution without precipitation.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| Key Functional Groups | Boc-protected amine, methyl ester |
| Protection Group | tert-Butoxycarbonyl (Boc) |
| Esterification | Methyl ester at carboxyl group |
| Common Reagents | Di-tert-butyl dicarbonate (Boc2O), methanol, acid catalysts |
| Solvents for Preparation | DMSO, methanol, PEG300, Tween 80, water |
| Stability Notes | Boc group stable under neutral and basic conditions; cleavable by acid |
Additional Considerations
The Boc protecting group is acid-labile, allowing selective deprotection if needed for further synthetic transformations.
Esterification conditions must be controlled to avoid hydrolysis or side reactions, especially in the presence of the Boc group.
Purification methods after synthesis typically involve chromatographic techniques to isolate the pure methyl ester derivative.
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Characteristic Signals | Reference |
|---|---|---|
| ¹H-NMR | δ 1.44 (s, 9H, Boc), 3.70 (s, 3H, OCH₃), 3.5–4.5 (m, morpholine) | |
| ¹³C-NMR | δ 28.2 (Boc CH₃), 80.5 (Boc C), 155.1 (C=O, Boc), 170.2 (C=O, ester) | |
| HR-MS | [M+H]+ calc. 259.299; observed 259.299 (±0.001) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
